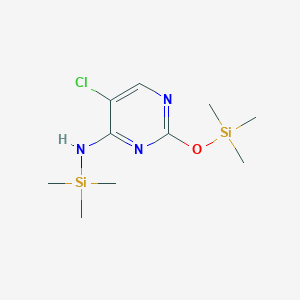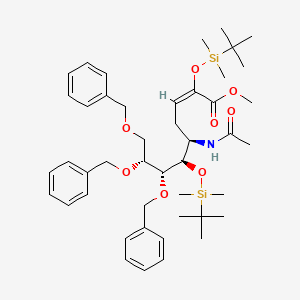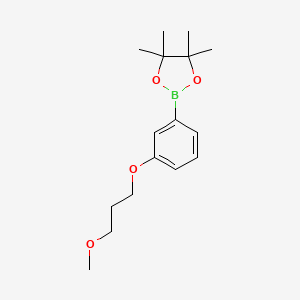
3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one is a chemical compound with a complex structure that includes dichloro, methoxyphenyl, and methylpyrazinone groups
Preparation Methods
The synthesis of 3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazinone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dichloro groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the methoxyphenyl group: This step may involve coupling reactions using reagents like palladium catalysts.
Methylation: Introduction of the methyl group can be done using methylating agents such as methyl iodide.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The methoxyphenyl group can participate in coupling reactions, forming larger molecular structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3,5-Dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2(1H)-one can be compared with similar compounds such as:
3,5-Dichloro-6-phenyl-1-methylpyrazin-2(1H)-one: Lacks the methoxy group, which may affect its chemical properties and applications.
3,5-Dichloro-6-(2-hydroxyphenyl)-1-methylpyrazin-2(1H)-one:
3,5-Dichloro-6-(2-methoxyphenyl)-1-ethylpyrazin-2(1H)-one: Has an ethyl group instead of a methyl group, which may influence its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10Cl2N2O2 |
|---|---|
Molecular Weight |
285.12 g/mol |
IUPAC Name |
3,5-dichloro-6-(2-methoxyphenyl)-1-methylpyrazin-2-one |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-16-9(10(13)15-11(14)12(16)17)7-5-3-4-6-8(7)18-2/h3-6H,1-2H3 |
InChI Key |
IQQCAHPZVHMADR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B15063195.png)




![4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B15063225.png)
![4'-(Quinoxalin-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B15063230.png)

